Cas no 1204348-46-8 (3-(5-chloro-2-methoxyphenyl)prop-2-enal)

3-(5-Chloro-2-methoxyphenyl)prop-2-enal is a chlorinated methoxyphenyl propenal derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features—a chloro-substituted aromatic ring conjugated with an α,β-unsaturated aldehyde—make it a versatile building block for constructing complex molecules. The electron-withdrawing chloro and methoxy groups enhance reactivity in nucleophilic additions and cyclization reactions. This compound is particularly useful in the synthesis of heterocycles and fine chemicals due to its stability and selective reactivity. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended to preserve its integrity.
3-(5-chloro-2-methoxyphenyl)prop-2-enal structure
1204348-46-8 structure
Product Name:3-(5-chloro-2-methoxyphenyl)prop-2-enal
CAS No:1204348-46-8
MF:C10H9ClO2
MW:196.630262136459
CID:5960983
PubChem ID:5381131
Update Time:2025-05-20

3-(5-chloro-2-methoxyphenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Chloro-2-methoxy-phenyl)-propenal
    • 2-Propenal, 3-(5-chloro-2-methoxyphenyl)-, (2E)-
    • 3-(5-chloro-2-methoxyphenyl)prop-2-enal
    • NSC-110722
    • EN300-1963575
    • DTXSID00419037
    • 1204348-46-8
    • 33538-90-8
    • (E)-3-(5-Chloro-2-methoxyphenyl)acrylaldehyde
    • NSC110722
    • CS-0302896
    • Inchi: 1S/C10H9ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h2-7H,1H3/b3-2+
    • InChI Key: MKXWDSWKCXNLRG-NSCUHMNNSA-N
    • SMILES: C(=O)/C=C/C1=CC(Cl)=CC=C1OC

Computed Properties

  • Exact Mass: 196.0291072g/mol
  • Monoisotopic Mass: 196.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.201±0.06 g/cm3(Predicted)
  • Boiling Point: 331.9±32.0 °C(Predicted)

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Additional information on 3-(5-chloro-2-methoxyphenyl)prop-2-enal

Comprehensive Overview of 3-(5-Chloro-2-methoxyphenyl)prop-2-enal (CAS No. 1204348-46-8)

3-(5-Chloro-2-methoxyphenyl)prop-2-enal, with the CAS number 1204348-46-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated methoxyphenyl derivative is characterized by its unique α,β-unsaturated aldehyde structure, which makes it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents, aligning with the growing demand for novel therapeutic solutions.

The compound’s molecular framework, featuring a 5-chloro-2-methoxyphenyl group conjugated to a prop-2-enal moiety, offers versatile reactivity. This has led to its use in cross-coupling reactions and Michael additions, which are pivotal in constructing complex molecules. Recent studies highlight its role in synthesizing biologically active scaffolds, a topic frequently searched in academic and industrial databases. Its relevance to green chemistry practices is also notable, as scientists seek sustainable methods to optimize its synthesis.

In the context of user-searched trends, questions like "What are the applications of 3-(5-chloro-2-methoxyphenyl)prop-2-enal?" or "How is CAS 1204348-46-8 used in drug development?" reflect widespread interest. The compound’s potential in cancer research and neurodegenerative disease studies further amplifies its appeal. For instance, its electrophilic properties enable interactions with cellular nucleophiles, a mechanism under investigation for targeted therapies.

From a synthetic chemistry perspective, 3-(5-chloro-2-methoxyphenyl)prop-2-enal is often discussed alongside palladium-catalyzed reactions and organocatalysis. These methodologies dominate recent publications, addressing the need for efficient and selective transformations. The compound’s stability under ambient conditions and compatibility with diverse reagents make it a preferred choice for high-throughput screening in medicinal chemistry.

Environmental and safety considerations are also critical. While not classified as hazardous, its handling requires standard laboratory precautions. Researchers emphasize waste minimization and solvent recovery during its use, resonating with the sustainability-focused queries prevalent in scientific communities. This aligns with broader industry shifts toward eco-friendly synthesis and circular economy principles.

In summary, 3-(5-chloro-2-methoxyphenyl)prop-2-enal (CAS 1204348-46-8) exemplifies the intersection of innovative chemistry and applied research. Its multifaceted applications—from pharmaceutical intermediates to material science—underscore its importance in contemporary science. As exploration of its properties continues, this compound is poised to remain a keystone in advancing molecular design and therapeutic innovation.

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